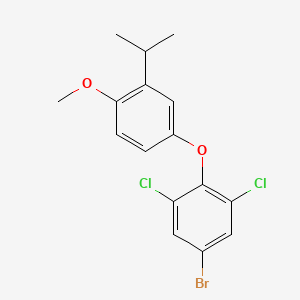
5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of bromo- and chloro-substituted benzene derivatives is a multi-step process that can involve starting materials such as dimethoxyphenyl methanol and dimethyl terephthalate. For instance, a natural product with bromo and chloro substituents was synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . Another key intermediate for the synthesis of SGLT2 inhibitors was prepared effectively in six steps from dimethyl terephthalate . These methods demonstrate the complexity and the careful planning required to synthesize such halogenated compounds.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the structure of bromo- and chloro-substituted benzene derivatives. The study of these structures reveals various interactions such as hydrogen bonding and Br...Br interactions, which are significant in determining the packing motifs in the solid state . Schiff base compounds with bromo and chloro substituents have been characterized by single-crystal X-ray diffraction, showing that the benzene and pyridine rings are nearly coplanar .
Chemical Reactions Analysis
Bromo-substituted benzene derivatives can undergo nucleophilic substitution reactions to yield various derivatives . The reactivity of these compounds can be further manipulated through reactions such as O-Demethylation, which can be achieved with high yields . Additionally, the reduction of hydroxy and methoxy derivatives can lead to the formation of benzenetetraamine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and chloro-substituted benzene derivatives are influenced by their molecular structure. For example, the presence of halogen atoms can significantly affect the compound's electronic spectrum, NMR spectra, and nonlinear optical properties . The inhibitory properties of bromophenols and their derivatives on human carbonic anhydrase isozymes have been investigated, showing that these compounds can be promising inhibitors with potential therapeutic applications .
Scientific Research Applications
Synthesis Routes : The synthesis of related bromophenols and brominated compounds often starts from simple, available materials, employing steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. For instance, a key intermediate for SGLT2 inhibitors, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was effectively prepared from dimethyl terephthalate in six steps, demonstrating a scalable and cost-effective synthesis route (Zhang et al., 2022).
Biological Activities : Bromophenols, similar in structure to the compound , have been studied for their biological activities. For example, natural and synthetic bromophenols have shown moderate inhibitory activities against protein tyrosine phosphatase 1B (PTP1B), which is relevant for diabetes and obesity research (Guo et al., 2011). Additionally, bromophenol derivatives have been investigated for their carbonic anhydrase inhibitory properties, suggesting potential applications in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Antioxidant Potential
Bromophenols from marine sources, closely related to the compound , have been evaluated for their antioxidant activity. These compounds, often found in marine algae, have demonstrated potent free radical scavenging abilities, suggesting potential applications as natural antioxidants in food preservation and health supplements (Li et al., 2011).
Copolymerization and Material Science Applications
Brominated aromatic compounds, akin to 5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene, have been used in the synthesis of novel copolymers. These materials, featuring halogen and methoxy substitutions, have been copolymerized with styrene, leading to polymers with unique properties suitable for advanced material science applications. The synthesis involves Knoevenagel condensation followed by copolymerization, demonstrating the versatility of brominated compounds in polymer chemistry (Hussain et al., 2019).
Mechanism of Action
- Electrophilic Aromatic Substitution (EAS) : The compound likely undergoes EAS reactions with aromatic rings. In the first step, an electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, leading to a substituted benzene ring .
Mode of Action
properties
IUPAC Name |
5-bromo-1,3-dichloro-2-(4-methoxy-3-propan-2-ylphenoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrCl2O2/c1-9(2)12-8-11(4-5-15(12)20-3)21-16-13(18)6-10(17)7-14(16)19/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSMDNCLZLSURV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Br)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrCl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471231 |
Source


|
| Record name | 5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
525575-58-0 |
Source


|
| Record name | 5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)
![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)
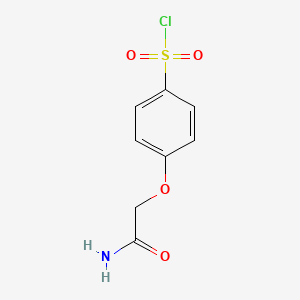
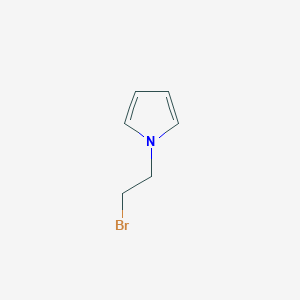
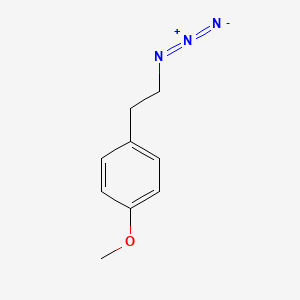

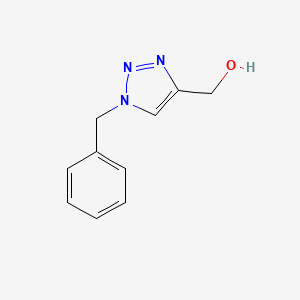
![4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1279579.png)

